PpsR protein - 156559-41-0

PpsR protein

Catalog Number: EVT-1518362
CAS Number: 156559-41-0
Molecular Formula: C12H15F2N
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PpsR protein, primarily studied in the bacterium Rhodobacter sphaeroides, serves as a crucial transcriptional repressor that regulates the expression of genes involved in photosynthesis and bacteriochlorophyll biosynthesis. This protein plays a significant role in the organism's adaptation to varying oxygen levels and light conditions, ensuring that the synthesis of photosynthetic components does not occur under aerobic conditions, which could lead to the production of harmful reactive oxygen species.

Source

PpsR is predominantly found in Rhodobacter sphaeroides, a facultative photoheterotrophic bacterium known for its ability to perform anoxygenic photosynthesis. It has homologs in various other purple bacteria, including Corynebacterium sphaeroides and Rhodobacter capsulatus, where it exhibits similar regulatory functions.

Classification

PpsR is classified as a DNA-binding transcription factor. Its primary function is to recognize specific DNA sequences located upstream of photosynthesis-related genes, thereby repressing their transcription under aerobic conditions. PpsR belongs to a broader class of proteins known as heme-sensing proteins due to its regulatory role in response to heme levels within the cell.

Synthesis Analysis

Methods

The synthesis of PpsR typically involves recombinant DNA technology. The gene encoding PpsR is cloned into an expression vector, often using Escherichia coli as a host for protein production.

Technical Details

  1. Cell Growth: The bacterial culture is grown under specific conditions conducive to protein expression.
  2. Cell Lysis: Cells are lysed using methods such as French press or sonication.
  3. Purification: The soluble extract is subjected to purification techniques like ion-exchange chromatography and affinity chromatography using glutathione-Sepharose columns, which selectively binds the protein due to its fusion with glutathione S-transferase.
  4. Analysis: The purity and molecular weight of PpsR are determined through techniques such as sodium dodecyl sulfate polyacrylamide gel electrophoresis and Western blotting.
Molecular Structure Analysis

Structure

PpsR has a complex structure characterized by multiple domains:

  • Carboxy-terminal Region: Responsible for DNA binding.
  • Central Region: Contains PAS domains that are involved in sensory transduction and oligomerization.
  • Amino-terminal Region: Its function remains less understood but is critical for maintaining the structural integrity of the protein.

Data

The native molecular mass of PpsR has been estimated using Ferguson plot analysis, revealing that it typically exists as a tetramer in solution, which is essential for its repressor activity.

Chemical Reactions Analysis

Reactions

PpsR functions primarily through its interaction with specific DNA sequences. It binds to conserved palindromic motifs located upstream of photosynthesis genes, effectively preventing their transcription under aerobic conditions.

Technical Details

The binding of PpsR to DNA is influenced by environmental factors such as oxygen tension and heme concentration, leading to conformational changes that modulate its activity.

Mechanism of Action

Process

The mechanism by which PpsR exerts its repressive effects involves:

  1. Binding: PpsR binds to specific DNA sequences adjacent to target genes.
  2. Oligomerization: The formation of tetramers enhances its binding affinity and stability on DNA.
  3. Regulation by Heme: Heme acts as a cofactor that influences the conformation of PpsR, thereby regulating its ability to bind DNA.

Data

Studies have shown that the presence of heme can alter the DNA-binding properties of PpsR, leading to changes in gene expression profiles related to photosynthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 45 kDa.
  • Oligomeric State: Functions primarily as a tetramer.

Chemical Properties

  • Solubility: Soluble in aqueous buffers typically used for protein purification.
  • Stability: Stability is affected by environmental factors such as temperature and pH, with optimal conditions being critical for maintaining activity.

Relevant analyses have demonstrated that mutations within specific domains can significantly impair PpsR's function without altering its oligomeric state.

Applications

PpsR has several scientific applications:

  • Gene Regulation Studies: Understanding how PpsR regulates photosynthetic genes can provide insights into bacterial adaptation mechanisms.
  • Biotechnological Applications: Manipulating PpsR could enhance the efficiency of photosynthetic processes in engineered bacteria for bioenergy production.
  • Research into Heme-Sensing Mechanisms: Investigating PpsR's role in heme sensing contributes to broader knowledge about cellular responses to environmental changes.
Structural Characterization of PpsR Protein

Domain Architecture: PAS Domains, DNA-Binding Motifs, and Oligomerization Interfaces

PpsR exhibits a modular architecture comprising three functional regions:

  • N-terminal region (residues 1–135): While its precise function remains enigmatic, extended deletions in this region abolish repressor activity, indicating its essential role in structural integrity. A glutamine-rich hinge (residues 127–136) connects this region to the central PAS domains [1] [2].
  • Central PAS domains (residues 150–400): This region harbors two PAS domains: PAS1 (residues 161–259) and PAS2 (residues 279–367). PAS domains are sensory modules ubiquitous in signal transduction proteins. Mutational analysis reveals that spontaneous loss-of-function mutations map predominantly to these domains, impairing repressor activity without disrupting oligomerization. This highlights their role in signal sensing and interdomain communication rather than oligomeric stability [1] [3].
  • C-terminal helix-turn-helix (HTH) motif (residues 400–464): This domain mediates sequence-specific DNA binding to palindromic operator sequences (TGTN₁₂ACA). Mutations (e.g., K422E, C424R) within this region abolish DNA binding, confirming its direct role in gene repression [1] [10].

Table 1: Domain Architecture of PpsR

Domain/RegionResiduesPrimary FunctionKey Structural/Functional Features
N-terminal1–135Structural integrityDeletions abolish activity; unknown sensing role
Glutamine-rich hinge127–136Domain flexibilityLinks N-terminus to PAS1
PAS1161–259Signal sensing, oligomerizationMutational hotspot; α-helical extensions
PAS2279–367Signal sensing, oligomerizationBinds heme; redox/disulfide sensing
HTH DNA-binding400–464DNA recognitionBinds TGTN₁₂ACA motifs; Cys/His involved in heme ligation

Oligomeric State: Wild-type PpsR exists as a tetramer in solution, as determined by analytical ultracentrifugation and light-scattering assays. This quaternary structure is essential for high-affinity DNA binding and repression [1] [5].

Crystal Structures of Truncated Variants and Full-Length PpsR

Structural studies of PpsR have relied on strategically truncated constructs due to challenges in crystallizing the full-length protein:

  • PpsRQ-PAS1 (residues 123–257): Contains only the PAS1 domain with its N-terminal glutamine-rich linker. The structure revealed a canonical PAS fold (five-stranded antiparallel β-sheet flanked by α-helices) and highlighted the linker’s role as an N-cap that stabilizes the PAS core [3] [8].
  • PpsRN-Q-PAS1 (residues 1–257): Incorporates the N-terminal region, glutamine linker, and PAS1. This construct crystallized as a dimer, with the N-terminal regions forming a coiled-coil interface. The structure confirmed that the glutamine-rich linker is a continuous α-helix resulting from fusion of the N-cap of PAS1 to the C-extension of the N-domain [3] [8].
  • PpsRΔHTH (residues 1–384): Truncated after PAS2 (lacking the HTH domain). This construct revealed a triple-PAS domain organization (N-domain, PAS1, PAS2) and demonstrated how PAS domains facilitate oligomerization. The structure showed dimeric, tetrameric, and octameric assemblies, with the N-domain and PAS1 mediating dimerization, while PAS2 drives tetramerization via its α-helical extensions [5] [6] [9].

Table 2: Experimentally Determined Structures of PpsR Constructs

ConstructDomains IncludedPDB IDOligomeric State in CrystalKey Insights
PpsRQ-PAS1PAS1 (Q-linker)4L9GMonomer/Dimer interfaceN-cap stabilization of PAS1
PpsRN-Q-PAS1N-term + PAS14L9FDimerCoiled-coil N-term dimerization
PpsRΔHTHN-term + PAS1 + PAS24HH2Dimer/Tetramer/OctamerTriple-PAS oligomerization interfaces

Role of α-Helical Extensions in Multi-PAS Domain-Mediated Oligomerization

The α-helical extensions flanking PAS cores are critical for PpsR oligomerization:

  • N-caps and C-extensions: Each PAS domain possesses N-terminal "N-cap" helices and C-terminal α-helical extensions. These elements exhibit heptad repeats characteristic of coiled coils, facilitating protein-protein interactions. In PpsRΔHTH, the N-cap of PAS1 and the C-extension of the N-domain form an elongated helix essential for dimer stabilization [3] [6].
  • Hierarchical assembly:
  • Dimerization: Mediated by coiled-coil interactions between N-terminal helices and PAS1 N-caps.
  • Tetramerization: Driven by PAS2 domains, where their α-helical extensions form a four-helix bundle.
  • Octamerization: Observed in crystals, though its physiological relevance remains unclear [5] [6].
  • Glutamine-rich linker: Acts as a rigid helical spacer between the N-domain and PAS1. This 23-residue helix (Q-linker) positions PAS domains for optimal interactions and may transmit conformational changes during signal sensing [3] [6].

Mutagenesis of hydrophobic residues in α-helical extensions disrupts higher-order oligomers, confirming their role in assembly. Notably, PAS domain mutations impair repression without affecting tetramer stability, indicating that oligomer conformation—not just oligomeric state—dictates activity [1] [5].

Conformational Dynamics: Redox- and Heme-Induced Structural Rearrangements

PpsR’s activity is modulated by redox shifts and heme binding, inducing conformational changes that alter DNA affinity:

  • Redox sensing:
  • Two conserved cysteines in PAS2 (C251, C424 in HTH) form a reversible disulfide bond under oxidizing conditions.
  • Disulfide formation stabilizes a "repression-competent" conformation, enhancing DNA binding by >10-fold.
  • Reduction (e.g., by the antirepressor AppA or under low oxygen) breaks this bond, weakening DNA affinity and derepressing target genes [1] [4] [7].
  • Heme binding:
  • PpsR binds heme at a 1:1 stoichiometry (Kd ~1–5 µM) via residues in PAS2 (Cys) and the HTH domain (His). This forms a Cys/His-ligated ferric heme complex.
  • Heme binding reduces DNA affinity by ~10-fold, as measured by fluorescence anisotropy. This prevents repression of bacteriochlorophyll synthesis genes under low heme conditions.
  • Conversely, heme-bound PpsR gains affinity for heme biosynthesis gene operators, enabling feedback regulation of tetrapyrrole metabolism [4] [7] [10].
  • Synergistic regulation:Redox and heme signals integrate to fine-tune PpsR activity:
  • Oxidized, heme-free: Maximal DNA binding, represses photosynthesis genes.
  • Reduced or heme-bound: Derepression of photosynthesis genes; repression of heme genes.This ensures balanced synthesis of heme, bacteriochlorophyll, and photosystem apoproteins to prevent toxic tetrapyrrole accumulation [4] [10].

Properties

CAS Number

156559-41-0

Product Name

PpsR protein

Molecular Formula

C12H15F2N

Synonyms

PpsR protein

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